2-((5-(4-(2-Methoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
2-((5-(4-(2-Methoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with a thioether-linked acetamide group at position 2 and a piperazine ring at position 3. The piperazine moiety is further functionalized with a 2-methoxyacetyl group, which contributes to its unique electronic and steric properties.
Properties
IUPAC Name |
2-[[5-[4-(2-methoxyacetyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O3S2/c1-19-6-9(18)15-2-4-16(5-3-15)10-13-14-11(21-10)20-7-8(12)17/h2-7H2,1H3,(H2,12,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBHCLBBLGYIJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCN(CC1)C2=NN=C(S2)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-(2-Methoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazides and carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions using appropriate piperazine derivatives.
Methoxyacetylation: The methoxyacetyl group can be introduced via acylation reactions using methoxyacetyl chloride or anhydride.
Thioacetamide Formation:
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl group acts as a nucleophilic site, facilitating substitution reactions. For example:
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Alkylation : Reaction with alkyl halides (R-X) replaces the sulfanyl group, forming thioether derivatives.
Conditions : Ethanol, reflux, sodium acetate as base.
Example :
Oxidation Reactions
The sulfanyl group oxidizes to sulfoxide or sulfone derivatives under controlled conditions:
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Reagents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA).
Products :-
Sulfoxide () at mild conditions (0–25°C).
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Sulfone () under prolonged or harsher oxidation.
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Condensation Reactions
The hydrazide group reacts with carbonyl compounds (aldehydes/ketones) to form hydrazones:
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Reagents : Aldehydes (RCHO) in ethanol or methanol .
Mechanism :Applications : Precursors for heterocyclic synthesis (e.g., triazoles) .
Cyclization Reactions
Cyclization forms bioactive heterocycles:
Triazole Formation
Reduction of Hydrazide
The hydrazide group reduces to amines or hydrazines:
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Reagents : Sodium borohydride (NaBH₄) or LiAlH₄.
Pathway :
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, compounds similar to 2-((5-(4-(2-methoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide have shown promising results in inhibiting the proliferation of breast cancer cells. The mechanism involves the modulation of cell cycle progression and induction of apoptosis in cancer cells .
Antimicrobial Properties
Thiadiazole derivatives are known for their broad-spectrum antimicrobial activity. Research has demonstrated that modifications in the substituents on the thiadiazole ring can enhance the efficacy against various Gram-positive and Gram-negative bacterial strains as well as fungal pathogens. The presence of electron-withdrawing groups has been linked to increased antimicrobial potency .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies highlight the importance of specific functional groups in enhancing biological activity. For example:
- Electron-donating groups (e.g., -OCH₃) at the para position of the piperazine ring increase anticancer and antioxidant activities.
- Electron-withdrawing groups (e.g., -Cl or -Br) enhance antimicrobial effects against both bacterial and fungal strains .
Case Study 1: Anticancer Evaluation
In a study published in PubMed , researchers synthesized various thiadiazole derivatives and evaluated their anticancer activities using CCK-8 assays. The results indicated that certain derivatives exhibited potent anti-proliferative effects against breast cancer cell lines, suggesting potential for further development as therapeutic agents .
Case Study 2: Antimicrobial Testing
In another investigation, a series of thiadiazole derivatives were tested against a panel of microbial strains. The findings revealed that compounds with specific substitutions showed enhanced activity against resistant bacterial strains, highlighting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-((5-(4-(2-Methoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and downstream signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Key Observations :
Anticancer Activity
- Compound 3 () : Induces apoptosis in glioma cells via Akt inhibition (92.36% inhibition), attributed to π-π interactions and H-bonding with the kinase’s active site .
- Compound 15o () : Exhibits IC50 = 1.96 ± 0.15 μM against PC-3 prostate cancer cells, likely due to dual thiadiazole-quinazoline targeting .
- Target Compound : While direct activity data is unavailable, its methoxyacetyl group may modulate kinase selectivity compared to nitro () or urea () substituents.
Antimicrobial and Enzyme Inhibition
- Compounds 5c–5m (): Thiadiazoles with phenoxyacetamide groups show moderate antimicrobial activity, suggesting the target compound’s thioether linkage could alter membrane permeability .
- ASN90 () : A thiadiazole-piperazine O-GlcNAcase inhibitor, highlighting the scaffold’s versatility in targeting glycosidases .
Physicochemical and Pharmacokinetic Profiles
- Solubility : The methoxy group in the target compound may enhance solubility compared to lipophilic analogs like 4i (, benzyl-substituted, m.p. 162–164°C) .
- Metabolic Stability : Fluorinated derivatives (e.g., ’s trifluoromethyl group) exhibit increased stability, whereas the target’s methoxyacetyl group may undergo esterase-mediated hydrolysis .
Biological Activity
The compound 2-((5-(4-(2-Methoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide belongs to the class of thiadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. Thiadiazoles are known for their potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this specific compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular structure of this compound features a thiadiazole ring substituted with a piperazine moiety and a methoxyacetyl group. This structural configuration is crucial for its biological interactions.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures to this compound exhibit significant inhibitory effects against various bacterial strains.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Methoxyphenoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide | Xanthomonas axonopodis pv. citri | 22 μg/ml |
| 2-Methoxyphenoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide | Xanthomonas oryzae pv. oryzicola | 15 μg/ml |
These findings suggest that the presence of the thiadiazole moiety contributes to enhanced antimicrobial activity compared to traditional antibiotics .
Anti-inflammatory Activity
Thiadiazole derivatives have also shown promising anti-inflammatory effects. A study demonstrated that certain derivatives could significantly reduce inflammation in various animal models. The mechanisms often involve inhibition of pro-inflammatory cytokines and modulation of immune responses .
Anticancer Activity
Research into the anticancer properties of thiadiazole derivatives has revealed their potential in targeting specific cancer cell lines. For instance, compounds structurally related to this compound have been evaluated using the MTT assay on colorectal cancer cell lines (HT-29), showing significant cytotoxic effects at low concentrations .
Case Studies
Several case studies have highlighted the efficacy of thiadiazole derivatives in clinical and preclinical settings:
- Study on Anti-cancer Activity : In a comparative study involving various thiadiazole derivatives, significant inhibition of tumor growth was observed in murine models treated with compounds similar to this compound. The study reported tumor size reduction by up to 70% compared to control groups .
- Antimicrobial Efficacy : A recent investigation assessed the antimicrobial activity of several thiadiazole derivatives against resistant strains of bacteria. The results indicated that compounds with a piperazine substitution exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA) .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-((5-(4-(2-Methoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., POCl₃) .
- Step 2 : Functionalization of the piperazine ring with a 2-methoxyacetyl group via nucleophilic substitution or acylation reactions in solvents like DMSO or ethanol under reflux .
- Step 3 : Thioether linkage formation between the thiadiazole and acetamide groups using coupling agents (e.g., NaH in DMF) .
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity products .
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer :
- Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to verify proton environments and carbon frameworks (e.g., piperazine NH at δ 2.8–3.5 ppm, thiadiazole C=S at 165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~358–400) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Q. What biological activities are associated with this compound's structural analogs?
- Methodological Answer :
- Antimicrobial : Thiadiazole derivatives inhibit Staphylococcus aureus via disruption of cell wall synthesis (MIC: 4–16 µg/mL) .
- Anticancer : Piperazine-containing analogs induce apoptosis in cancer cells (IC₅₀: 10–50 µM) by targeting topoisomerase II or kinase pathways .
- Anti-inflammatory : Thioacetamide moieties suppress COX-2 expression in macrophages (50% inhibition at 20 µM) .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield and purity?
- Methodological Answer :
- Solvent Optimization : Replace polar aprotic solvents (DMF) with ethanol or acetone to reduce side reactions while maintaining solubility .
- Catalyst Screening : Test bases like K₂CO₃ or Et₃N to improve coupling efficiency in thioether formation .
- Temperature Control : Conduct reactions at 60–80°C to balance kinetics and thermal degradation .
Q. How to resolve contradictions in spectral data during characterization?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals (e.g., piperazine vs. thiadiazole protons) .
- X-ray Crystallography : Resolve tautomerism or stereochemical ambiguities (e.g., thiadiazole ring planarity) .
- Isotopic Labeling : Use ¹⁵N-labeled precursors to clarify nitrogen environments in complex heterocycles .
Q. What computational methods predict the compound's biological targets?
- Methodological Answer :
- Molecular Docking : Screen against Protein Data Bank (PDB) targets (e.g., EGFR kinase: PDB 1M17) using AutoDock Vina to identify binding poses (ΔG < -8 kcal/mol) .
- QSAR Modeling : Correlate substituent effects (e.g., methoxyacetyl group) with bioactivity using Hammett σ constants or logP values .
- MD Simulations : Assess target-ligand stability over 100 ns trajectories (RMSD < 2 Å) .
Q. How to design analogs to improve pharmacokinetic properties?
- Methodological Answer :
- Solubility Enhancement : Introduce polar groups (e.g., -SO₃H, -OH) at the acetamide or piperazine positions .
- Metabolic Stability : Replace labile esters (methoxyacetyl) with bioisosteres (e.g., trifluoroethyl) to reduce CYP450-mediated degradation .
- SAR Studies : Systematically vary thiadiazole substituents and measure logD (target: 1–3) to optimize blood-brain barrier penetration .
Q. What strategies validate target engagement in cellular models?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC₅₀ against purified targets (e.g., DHFR, IC₅₀ < 1 µM) using spectrophotometric NADPH depletion .
- Cellular Thermal Shift Assay (CETSA) : Confirm intracellular target stabilization post-treatment (ΔTm > 2°C) .
- Transcriptomic Profiling : RNA-seq to identify downstream pathways (e.g., apoptosis genes BAX/BCL-2 ratio > 2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
